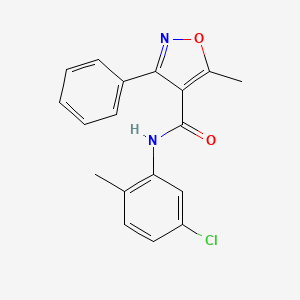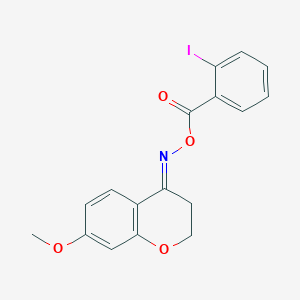![molecular formula C8H9N3O2S B5702464 2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5702464.png)
2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione, also known as PTDP, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has a unique chemical structure that makes it a promising candidate for the development of new drugs and therapies. In
作用机制
The mechanism of action of 2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Additionally, this compound may modulate the activity of certain signaling pathways involved in inflammation and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. Studies have demonstrated its ability to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the production of certain inflammatory cytokines, suggesting that it may have anti-inflammatory properties. This compound has also been shown to have antiproliferative effects on cancer cells, suggesting that it may be a promising candidate for the development of new anticancer therapies.
实验室实验的优点和局限性
One of the main advantages of 2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione is its unique chemical structure, which makes it a promising candidate for the development of new drugs and therapies. Additionally, the synthesis method for this compound has been optimized to produce high yields of the compound with high purity. However, one of the limitations of this compound is its relatively low solubility in water, which may limit its use in certain applications.
未来方向
There are several potential future directions for research on 2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione. One area of interest is the development of new anticancer therapies based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of inflammatory diseases. Finally, there is a need for further studies on the pharmacokinetics and toxicity of this compound to determine its safety and efficacy in vivo.
合成方法
The synthesis of 2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione involves the reaction of 2-propyl-1,3,4-thiadiazole-5-carboxylic acid with ethyl chloroformate, followed by the addition of 2-aminopyrimidine. The resulting product is then treated with acetic anhydride to yield this compound. This method has been optimized to produce high yields of this compound with high purity.
科学研究应用
2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione has been shown to have a variety of potential applications in scientific research. One of its most promising applications is in the development of new drugs and therapies for the treatment of various diseases. This compound has been shown to have anticancer properties, and studies have demonstrated its ability to inhibit the growth of cancer cells in vitro. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2S/c1-2-3-6-10-11-7(13)4-5(12)9-8(11)14-6/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBZIIDCQGMMPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN2C(=O)CC(=O)N=C2S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-({4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5702381.png)
![phenyl[4-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B5702386.png)
![4-tert-butyl-N-{[methyl(phenyl)amino]carbonothioyl}benzamide](/img/structure/B5702392.png)
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5702396.png)

![2-[(1,3-benzodioxol-5-yloxy)methyl]-3-(4-chlorophenyl)quinazolin-4(3H)-one](/img/structure/B5702405.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5702416.png)


![3-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5702448.png)



![4-[2-(2,5-dimethylphenoxy)ethyl]morpholine](/img/structure/B5702469.png)
